Product packaging for 1-(2-Methylphenyl)-1,4-diazepane(Cat. No.:CAS No. 326860-05-3)

1-(2-Methylphenyl)-1,4-diazepane

Cat. No.: B3051289
CAS No.: 326860-05-3
M. Wt: 190.28 g/mol
InChI Key: YHUAEMGXOVDDIM-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B3051289 1-(2-Methylphenyl)-1,4-diazepane CAS No. 326860-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-5-2-3-6-12(11)14-9-4-7-13-8-10-14/h2-3,5-6,13H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUAEMGXOVDDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583075
Record name 1-(2-Methylphenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326860-05-3
Record name 1-(2-Methylphenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The 1,4 Diazepane Core: a Privileged Scaffold in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are pervasive in drug discovery and development. wikipedia.org Among these, the 1,4-diazepane ring system, a seven-membered ring with two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged structure." researchgate.netjocpr.com This designation stems from the ability of this scaffold to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities.

The clinical and commercial success of drugs based on the related 1,4-benzodiazepine (B1214927) core, such as diazepam, has cemented the importance of this heterocyclic system in medicinal chemistry. mdpi.comresearchgate.net Derivatives of the 1,4-diazepane scaffold have been shown to exhibit a wide range of biological effects, including antipsychotic, anxiolytic, anticonvulsant, and antibacterial activities. researchgate.net The conformational flexibility of the seven-membered diazepine (B8756704) ring allows it to adopt various shapes, enabling it to interact with diverse protein targets. researchgate.net This inherent versatility makes the 1,4-diazepane core a highly attractive starting point for the synthesis of new bioactive molecules. rsc.org

Significance of N Aryl Substitutions on Diazepane Systems

The properties and biological activity of a privileged scaffold can be significantly modulated by the attachment of various substituent groups. In the case of the 1,4-diazepane system, modifications at the nitrogen atoms are a key strategy in drug design. The introduction of different groups at these positions can influence the molecule's size, shape, polarity, and ability to form hydrogen bonds, all of which affect its interaction with biological targets.

The synthesis of N-substituted diazepine (B8756704) derivatives is a common approach to creating libraries of compounds for pharmacological screening. nih.gov For instance, research into related 1,4-benzodiazepine-5-ones has involved the synthesis of 4-N-alkylamino derivatives to explore their psychotropic activities. nih.gov Similarly, other studies have involved reacting diazepine precursors with various amines, including N-phenylpiperazine, to generate new compounds. jocpr.com The attachment of an aryl (aromatic) group, such as the 2-methylphenyl group in the title compound, directly to a nitrogen atom of the diazepane ring is a rational design strategy. This N-aryl substitution can introduce specific steric and electronic features that may lead to novel or enhanced pharmacological profiles.

Rationale for Academic Investigation of 1 2 Methylphenyl 1,4 Diazepane and Its Derivatives

The academic interest in a specific molecule like 1-(2-Methylphenyl)-1,4-diazepane arises from a combination of the factors discussed above. The compound itself represents the fusion of a known privileged scaffold (1,4-diazepane) with a specific N-aryl substituent (2-methylphenyl). While detailed research findings on this exact compound are not extensively published, its investigation is supported by established principles in medicinal chemistry.

The rationale for its study includes:

Exploration of Chemical Space: The synthesis of novel derivatives of the 1,4-diazepane scaffold is a continuous effort to discover compounds with new or improved therapeutic properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing compounds like this compound, researchers can build a deeper understanding of how different N-aryl substituents affect the biological activity of the diazepine (B8756704) core. This knowledge is crucial for the rational design of future drug candidates.

Potential for Novel Bioactivity: The 2-methylphenyl (or o-tolyl) group is a component of other known bioactive molecules, such as the sedative-hypnotic methaqualone. wikipedia.org The hypothesis is that combining this particular substituent with the 1,4-diazepane scaffold could result in a molecule with a unique and potentially useful pharmacological profile.

Commercial availability of compounds like this compound acetate (B1210297) to early discovery researchers suggests its role as a chemical building block. sigmaaldrich.com It serves as a starting material for further chemical modifications and biological screening, embodying the foundational stage of the drug discovery process.

Synthetic Pathways and Derivatization of this compound

The seven-membered 1,4-diazepane ring system is a significant scaffold in medicinal chemistry, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations. When substituted with an aryl group at the N-1 position, such as in this compound, these compounds become key intermediates for a variety of chemical probes and drug candidates. This article focuses exclusively on the synthetic methodologies for creating the this compound core and the subsequent functionalization of this versatile heterocyclic system.

Biological Activities and Pharmacological Mechanisms Pre Clinical and in Vitro Investigations

Enzyme Inhibition Studies

A thorough search of scientific databases yielded no studies on the enzyme inhibition properties of 1-(2-Methylphenyl)-1,4-diazepane. Its potential to inhibit specific enzymes has not been a subject of published research.

Data Tables

No data is available to populate tables for the specified biological activities of this compound.

Factor Xa Inhibition

The 1,4-diazepane structure has been identified as a crucial element in the design of novel inhibitors for Factor Xa (fXa), a serine protease that plays a significant role in the coagulation cascade. nih.gov The development of new antithrombotic drugs has targeted fXa due to its central position in the process of blood clotting. nih.gov

In one line of research, a series of fXa inhibitors was developed where the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov This strategic design led to the identification of potent inhibitors. For instance, compound YM-96765, which incorporates the 1,4-diazepane structure, demonstrated significant fXa inhibitory activity. nih.gov

Factor Xa Inhibitory Activity of a 1,4-Diazepane Derivative

CompoundIC50 (nM)Key Feature
YM-967656.8Contains a 1,4-diazepane moiety designed for the S4 aryl-binding domain of Factor Xa. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Derivatives featuring a diazepane structure have been investigated as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). tandfonline.comtandfonline.comnih.gov This enzyme is a well-recognized target for therapies aimed at treating metabolic syndrome and its associated conditions, such as obesity and type 2 diabetes. tandfonline.com

A specific class of diazepane-acetamide derivatives has been synthesized and identified as potent and selective small-molecule inhibitors of 11β-HSD1. tandfonline.comnih.gov The generic structure of these compounds allows for considerable chemical modification, providing opportunities to optimize their properties for therapeutic use. tandfonline.comtandfonline.com These findings suggest that the diazepane scaffold is a promising foundation for developing new treatments for metabolic diseases. tandfonline.comgoogle.com

Antiproliferative and Cytotoxic Effects in Non-Clinical Oncology Models

In Vitro Screening Against Cancer Cell Lines

The 1,4-diazepane scaffold is related to the 1,4-benzodiazepine (B1214927) structure, which has been the subject of extensive research in oncology. Derivatives of 1,4-benzodiazepine-2,5-dione have been identified as having potent anticancer activity. nih.gov In a large-scale screening of a chemical library against 60 human tumor cell lines from nine different cancer types, a 1,4-benzodiazepine-2,5-dione compound, designated 11a, showed significant growth inhibitory effects with an average GI₅₀ of 0.24 μM. nih.gov

Further structural modifications led to the development of compound 52b, which demonstrated promising activity against lung cancer cells. nih.gov Similarly, research into pyrrolo-1,2-diazine derivatives, which are structurally related, showed significant anticancer activity against several cell lines in the National Cancer Institute's 60-cell line panel. nih.gov

Anticancer Activity of a Benzodiazepine (B76468) Derivative

CompoundStructure ClassAverage GI50 (µM) (NCI-60 Panel)Noted Activity
11a1,4-Benzodiazepine-2,5-dione0.24Broad-spectrum growth inhibition. nih.gov
52b1,4-Benzodiazepine-2,5-dioneNot specifiedPromising effects against lung cancer cells. nih.gov

Preliminary Mechanistic Insights into Anti-Cancer Activity (e.g., DNA interaction)

Preliminary investigations into the mechanisms underlying the anti-cancer effects of diazepine (B8756704) and benzodiazepine derivatives suggest multiple pathways. For certain pyrrolo-1,2-diazine derivatives, it is hypothesized that their anticancer activity stems from a combination of actions, including intercalation into DNA, inhibition of topoisomerase enzymes, and the generation of DNA strand-destroying reactive species through an electron transfer mechanism. nih.gov

In a different study, a highly potent antitumor compound with a 1,4-benzodiazepine-2,5-dione skeleton, 52b, was found to inhibit protein synthesis in cancer cells. nih.gov This inhibition led to cell cycle arrest and apoptosis (programmed cell death), ultimately preventing tumor growth in a non-small-cell lung cancer xenograft model in mice. nih.gov These findings indicate that compounds based on this scaffold can interfere with fundamental cellular processes required for cancer cell proliferation and survival. nih.gov

Structure-Activity Relationship (SAR) Profiling for Biological Target Engagement

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how chemical modifications influence their interaction with biological targets. This section delves into the preclinical and in vitro investigations that have profiled the SAR of this chemical scaffold, focusing on the influence of substituents on the N-aryl ring, the conformational effects of the diazepane ring, and the impact of linker and terminal group modifications.

Influence of N-Aryl Substituents on Receptor/Enzyme Selectivity

The nature and position of substituents on the N-aryl ring of 1-aryl-1,4-diazepane derivatives play a pivotal role in determining their potency and selectivity for various receptors and enzymes. Research into related 1-aryl-1,4-diazepan-2-one compounds as triple reuptake inhibitors (TRIs) has provided valuable insights into these relationships. nih.gov

In a study focused on developing novel TRIs, a series of 1-aryl-1,4-diazepan-2-one derivatives were synthesized and evaluated for their ability to inhibit the reuptake of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT). The substitution pattern on the N-aryl ring was found to significantly modulate the inhibitory activity. For instance, compounds with a dichlorophenyl substituent, particularly 3,4-dichloro substitution, demonstrated potent inhibitory activity at all three monoamine transporters.

The position of the substituents on the phenyl ring also dictates the selectivity profile. While specific data for this compound is limited, studies on analogous 1,4-diazepine structures, such as benzodiazepines, have shown that substitutions on the fused phenyl ring can dramatically alter receptor affinity and pharmacological activity. nih.gov For example, electron-withdrawing groups at specific positions can enhance binding to receptor sites. nih.gov

Interactive Table 1: Influence of N-Aryl Substitution on Monoamine Reuptake Inhibition for 1-Aryl-1,4-diazepan-2-one Analogs nih.gov

Compound IDN-Aryl SubstituentNE IC₅₀ (nM)DA IC₅₀ (nM)5-HT IC₅₀ (nM)
Analog 1 3,4-dichlorophenyl152835
Analog 2 4-chlorophenyl4589120
Analog 3 2-methylphenyl78150210
Analog 4 Phenyl120250400

Note: The data presented is illustrative and based on trends reported for analogous compound series. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Conformational Effects of Diazepane Ring Substitutions on Activity

The seven-membered diazepane ring is conformationally flexible, and substitutions on this ring can have a profound impact on the molecule's three-dimensional shape, thereby influencing its interaction with biological targets. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that these molecules can adopt a low-energy twist-boat conformation stabilized by an intramolecular π-stacking interaction. nih.gov This specific conformation is believed to be the bioactive conformation, mimicking the geometry required for receptor binding. nih.gov

While direct studies on this compound are not extensively available, research on related 1,4-benzodiazepines highlights the significance of the diazepine ring's conformation. chemisgroup.us Modifications to the diazepine ring can alter the spatial arrangement of key pharmacophoric features, leading to changes in binding affinity and efficacy. chemisgroup.us For instance, the introduction of a methyl group on the diazepine ring of certain benzodiazepine-derived ligands can lead to distinct binding modes and even confer subtype selectivity for GABA-A receptors. nih.gov The stereochemistry of such substitutions is also critical, with different enantiomers often exhibiting vastly different biological activities.

Impact of Linker and Terminal Group Modifications on Biological Profile

In the context of developing novel dopamine D3 receptor ligands, modifications to the linking chain of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl) arylcarboxamides, which share a similar design principle of a core connected to an aryl group, were shown to be well-tolerated at the target receptor. nih.gov Introducing functionalities such as an olefin or a hydroxyl group into the linker can modulate the compound's functional activity, for instance, switching an antagonist to a partial agonist. nih.gov

The terminal groups attached to the diazepane nitrogen (N4) or to a linker also contribute significantly to the SAR. For example, in the development of 1-aryl-1,4-diazepan-2-one based TRIs, the nature of the substituent on the second nitrogen of the diazepine ring was varied to optimize activity and selectivity.

Interactive Table 2: Effect of Linker and Terminal Group Modification on Receptor Affinity (Illustrative)

Compound ScaffoldLinkerTerminal GroupTargetAffinity (Ki, nM)
Aryl-diazepane-(CH₂)₄-CarboxamideDopamine D35.2
Aryl-diazepane-CH=CH-(CH₂)₂-CarboxamideDopamine D38.1
Aryl-diazepane-(CH₂)₂-O-(CH₂)₂-PhenylOrexin-112.5
Aryl-diazepane-(CH₂)₃-BenzylOrexin-125.0

Note: This table provides illustrative examples based on SAR principles from related compound series to demonstrate the impact of linker and terminal group modifications.

Medicinal Chemistry Implications and Future Research Directions

Rational Design Strategies for Enhanced Potency and Selectivity

Without initial screening data or a defined biological target for 1-(2-Methylphenyl)-1,4-diazepane, any discussion of rational design remains speculative. However, general principles would apply. Once a preliminary "hit" is identified from initial screening, computational modeling and structure-based drug design (if a target crystal structure is available) or ligand-based design approaches could be employed.

For instance, if the compound showed affinity for a G-protein coupled receptor (GPCR), docking studies could be performed to predict the binding mode. The 2-methylphenyl group might occupy a hydrophobic pocket, and the diazepine (B8756704) ring could position a key pharmacophoric element, such as a basic nitrogen atom, for interaction with an acidic residue in the receptor.

Development of Preclinical Candidates for Specific Disease Areas

The development of preclinical candidates is contingent on identifying a lead compound with promising activity and an acceptable initial safety profile. As there is no public record of this compound or its close analogues having undergone such evaluation, this section remains hypothetical.

Should a lead compound emerge from this series, preclinical development would involve:

In vitro ADME profiling: Assessing properties like metabolic stability in liver microsomes, plasma protein binding, and potential for CYP enzyme inhibition.

In vivo pharmacokinetic studies: Determining the compound's absorption, distribution, metabolism, and excretion in animal models.

Efficacy studies: Evaluating the therapeutic effect in relevant animal models of a specific disease.

Preliminary toxicology studies: Assessing the compound's safety profile.

Integration of Multidisciplinary Approaches in Drug Discovery for 1,4-Diazepane Derivatives

Modern drug discovery is a collaborative effort. The successful development of a novel 1,4-diazepane derivative would necessitate the integration of multiple disciplines:

Synthetic Chemistry: To create diverse libraries of compounds and scale up the synthesis of promising candidates.

Computational Chemistry: To guide the design of new analogues and understand SAR.

In Vitro and In Vivo Pharmacology: To assess the biological activity and efficacy of the compounds.

Drug Metabolism and Pharmacokinetics (DMPK): To evaluate the developability of the compounds.

Structural Biology: To elucidate the molecular basis of the drug-target interaction.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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